Tert-butylsulfonylmethylbenzene

Description

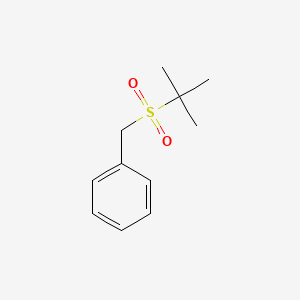

Tert-butylsulfonylmethylbenzene (CAS: Not explicitly provided in evidence) is an aromatic compound featuring a tert-butylsulfonylmethyl (–SO₂–CH₂–C(CH₃)₃) substituent attached to a benzene ring. This structural motif combines the steric bulk of the tert-butyl group with the electron-withdrawing nature of the sulfonyl moiety, making it relevant in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No. |

20282-89-7 |

|---|---|

Molecular Formula |

C11H16O2S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

tert-butylsulfonylmethylbenzene |

InChI |

InChI=1S/C11H16O2S/c1-11(2,3)14(12,13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

ZENYDXCNBNPHRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-tert-butyl Benzene Sulfonamide Intermediate

One effective route to tert-butylsulfonylmethylbenzene involves the synthesis of N-tert-butyl benzene sulfonamide as a key intermediate, which can be further transformed into the target compound. This method has been developed for industrial-scale production and is characterized by the use of benzene sulfonamide as the starting material.

- Raw Materials: Benzene sulfonamide, tert-butyl alcohol or tert-butyl esters (such as tert-butyl acrylate or tert-butyl propionate).

- Catalysts: Hafnium tetrachloride or zirconium tetrachloride, with hafnium tetrachloride preferred for higher activity.

- Solvents: N-methylpyrrolidone is the preferred solvent due to its ability to dissolve reactants and facilitate the reaction.

- Reaction Conditions: Heating and refluxing at approximately 150 °C.

- Monitoring: High Performance Liquid Chromatography (HPLC) is used to monitor the disappearance of benzene sulfonamide, signaling reaction completion. Typical HPLC conditions include a methanol-water mobile phase (70:30 ratio) and detection wavelength at 254 nm.

$$

\text{Benzene sulfonamide} + \text{tert-butyl alcohol/ester} \xrightarrow[\text{NMP}]{\text{HfCl}_4, 150^\circ C} \text{N-tert-butyl benzene sulfonamide}

$$

- High yield (>95.5%) and purity (>98%).

- Mild reaction conditions and environmentally friendly process.

- Use of inexpensive, readily available raw materials.

- Low catalyst loading (1-10% by mass, typically 3%).

| Parameter | Value |

|---|---|

| Benzene sulfonamide | 31.81 mmol |

| Tert-butanol | 47.72 mmol |

| Hafnium tetrachloride catalyst | 0.9543 mmol (3% mass basis) |

| Solvent | 30 mL N-methylpyrrolidone |

| Temperature | 150 °C |

| Yield | 97.5% |

| Purity (HPLC) | 98.8% |

This method is well-documented in patent CN107459471B and represents a robust approach for preparing tert-butylsulfonyl derivatives via sulfonamide intermediates.

Preparation via Tert-butyl Benzyl Chloride and Ammoniacal Reactions

Another approach involves the synthesis of tert-butyl benzyl amine, which can be related to this compound derivatives through further sulfonylation steps.

- Starting from phenyl aldehyde and tert-butyl benzyl chloride.

- Use of ammoniacal liquor (22% ammonia solution) to facilitate amine formation.

- Reaction temperature maintained around 50 °C for 12–24 hours.

- Subsequent acid hydrolysis with dilute hydrochloric acid or other dilute acids (phosphoric or sulfuric acid) to convert intermediates.

- Organic layer separation, neutralization to pH 10 with sodium hydroxide, drying with anhydrous calcium chloride, and filtration to isolate the product.

$$

\text{Phenyl aldehyde} + \text{tert-butyl benzyl chloride} + \text{NH}_3 \rightarrow \text{Tert-butyl benzyl amine}

$$

Though this method primarily targets tert-butyl benzyl amine, it provides a foundation for further sulfonylation to yield this compound derivatives.

| Step | Conditions/Details |

|---|---|

| Reactants | 16.0 g phenyl aldehyde, 62 g 22% ammoniacal liquor, 16.4 g tert-butyl benzyl chloride |

| Reaction Temperature | 50 °C |

| Reaction Time | 20 hours |

| Acid Hydrolysis | 5–15% dilute hydrochloric acid, reflux 3 hours |

| Product Yield | 88.4% tert-butyl benzyl amine |

This method is described in patent CN101607914A and offers a mild-condition synthesis route with good yields.

Sulfonylation of Methylbenzene Derivatives

While direct literature on the sulfonylation of methylbenzene with tert-butylsulfonyl groups is limited, classical sulfonylation methods involve:

- Reacting methylbenzene (toluene) derivatives with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

- Use of Lewis acid catalysts or acidic media to promote electrophilic aromatic substitution.

- Subsequent introduction of the tert-butyl group via alkylation or substitution reactions.

This approach often requires optimization of reaction parameters such as temperature, solvent, catalyst type, and molar ratios to maximize yield and selectivity.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-tert-butyl benzene sulfonamide synthesis | Benzene sulfonamide, tert-butyl alcohol/ester | Hafnium tetrachloride, 150 °C, NMP solvent | >95.5 | >98 | Industrial scale, green process |

| Tert-butyl benzyl amine route | Phenyl aldehyde, tert-butyl benzyl chloride, ammonia | 50 °C, dilute acid hydrolysis | 88.4 | Not specified | Mild conditions, precursor route |

| Classical sulfonylation | Methylbenzene, sulfonyl chlorides | Lewis acids, acidic media | Variable | Variable | Requires further optimization |

Research Discoveries and Notes

- The use of hafnium tetrachloride as a catalyst significantly improves the reaction yield and reduces reaction time compared to traditional catalysts.

- Monitoring reaction progress by HPLC ensures high product purity and efficient reaction control.

- The mild reaction conditions and environmentally friendly solvents align with green chemistry principles, reducing industrial waste and hazards.

- The ammoniacal synthesis route for tert-butyl benzyl amine provides a useful intermediate for further functionalization toward sulfonylmethylbenzene derivatives.

- No direct commercial synthesis protocols for this compound were found in typical chemical supplier databases, indicating the compound is mainly prepared via custom synthesis or advanced organic synthesis routes.

Chemical Reactions Analysis

Types of Reactions: Tert-butylsulfonylmethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butylsulfonylmethylbenzene is characterized by its unique structure, which includes a tert-butyl group attached to a sulfonylmethylbenzene moiety. This structure imparts significant steric hindrance and electronic effects that influence its reactivity and stability. The tert-butyl group enhances solubility in organic solvents and provides protection to sensitive functional groups during chemical reactions.

Applications in Organic Synthesis

1. Protecting Group for Amines

This compound serves as an effective protecting group for amines in organic synthesis. Its ability to form stable sulfonamide derivatives allows for selective reactions without interfering with other functional groups present in the molecule. This application is critical in the synthesis of complex organic compounds where multiple functional groups are involved .

2. Synthesis of Chiral Amines

The compound is utilized in the synthesis of chiral amines through highly stereoselective reactions. By employing tert-butanesulfinimines derived from this compound, researchers can achieve high yields of enantiomerically pure products, which are essential in pharmaceutical applications .

3. Pharmaceutical Development

In drug development, this compound is employed as a key intermediate in the synthesis of various bioactive compounds. Its role as a protecting group facilitates the construction of complex molecular architectures while maintaining the integrity of reactive sites .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The protecting group allowed for the selective modification of amine functionalities, leading to compounds with enhanced biological activity against cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxicity while minimizing off-target effects .

Case Study 2: Development of Antiviral Compounds

Another investigation highlighted the application of this compound in creating antiviral agents targeting specific viral pathways. The synthetic route utilized this compound to protect amine groups during multi-step synthesis, resulting in effective inhibitors with low toxicity profiles .

Data Tables

Mechanism of Action

The mechanism by which tert-butylsulfonylmethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

4-Tert-Butyldiphenyl Sulfide

Structure : Features a sulfur atom (sulfide, –S–) linking two aromatic rings, one substituted with a tert-butyl group.

Key Differences :

- Functional Group : Sulfide (–S–) vs. sulfonylmethyl (–SO₂–CH₂–). Sulfides are less oxidized and more nucleophilic, whereas sulfonyl groups are strongly electron-withdrawing.

- Reactivity : Sulfides participate in oxidation reactions to form sulfoxides or sulfones, while tert-butylsulfonylmethylbenzene’s sulfonyl group is already in a higher oxidation state, favoring electrophilic aromatic substitution or stabilization of adjacent charges .

- Applications : Sulfides are intermediates in catalysis and polymer chemistry, whereas sulfonylmethyl derivatives are leveraged for their stability and electronic effects in drug design .

4-tert-Butyl Benzenesulfonamide

Structure : Contains a sulfonamide (–SO₂–NH₂) group attached to a tert-butyl-substituted benzene ring.

Key Differences :

- Functional Group : Sulfonamide (–SO₂–NH₂) vs. sulfonylmethyl (–SO₂–CH₂–). The NH₂ group in sulfonamides introduces hydrogen-bonding capability and acidity (pKa ~10), absent in this compound.

- Biological Relevance: Sulfonamides are widely used as antibiotics and enzyme inhibitors, whereas sulfonylmethyl derivatives may serve as non-hydrogen-bonding analogs or steric blockers in medicinal chemistry .

- Solubility : Sulfonamides exhibit higher aqueous solubility due to hydrogen bonding, whereas this compound is likely more lipophilic .

tert-Butyl 4-Methylbenzenesulfonate

Structure : A sulfonate ester (–SO₃–) with a tert-butyl group attached to the benzene ring.

Key Differences :

- Functional Group : Sulfonate ester (–SO₃–) vs. sulfonylmethyl (–SO₂–CH₂–). Sulfonate esters are excellent leaving groups in SN2 reactions, whereas sulfonylmethyl groups act as electron-withdrawing substituents.

- Reactivity : Sulfonate esters hydrolyze readily under basic conditions, while this compound is more stable toward hydrolysis due to the absence of a labile ester bond .

- Applications : Sulfonate esters are used in alkylation reactions, while sulfonylmethyl derivatives may stabilize carbanions or direct regioselectivity in aromatic systems .

Comparative Data Table

| Compound | Functional Group | Key Reactivity | Typical Applications | Stability Toward Hydrolysis |

|---|---|---|---|---|

| This compound | –SO₂–CH₂–C(CH₃)₃ | Electrophilic substitution, charge stabilization | Pharmaceuticals, materials science | High |

| 4-Tert-Butyldiphenyl Sulfide | –S– | Oxidation to sulfoxides/sulfones | Catalysis, polymer intermediates | Moderate (oxidizable) |

| 4-tert-Butyl Benzenesulfonamide | –SO₂–NH₂ | Hydrogen bonding, acid-base reactions | Antibiotics, enzyme inhibitors | High (stable in neutral pH) |

| tert-Butyl 4-Methylbenzenesulfonate | –SO₃– | SN2 reactions, hydrolysis | Alkylating agents, synthetic intermediates | Low (hydrolyzes readily) |

Research Findings and Trends

- Steric Effects : The tert-butyl group in all compounds confers steric hindrance, influencing reaction rates and regioselectivity. For example, in this compound, the bulky group may shield the sulfonyl moiety, reducing unwanted side reactions .

- Electronic Effects: Sulfonyl groups enhance the electrophilicity of adjacent positions, enabling directed ortho-metalation or nitration, a feature less pronounced in sulfides or sulfonamides .

- Safety Considerations : Sulfonate esters (e.g., tert-butyl 4-methylbenzenesulfonate) require careful handling due to hydrolysis risks, whereas sulfonamides and sulfonylmethyl derivatives are generally more stable .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butylsulfonylmethylbenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of methylbenzene derivatives. A plausible route includes reacting a methylbenzene precursor with tert-butylsulfonyl chloride under controlled acidic or basic conditions. For example, sulfonation reactions often use chlorosulfonic acid or sulfur trioxide complexes . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical. Characterization via NMR and LC-MS is recommended to confirm purity and structure.

Q. How can researchers accurately determine the solubility of this compound in aqueous and organic solvents?

- Methodological Answer : The shake-flask method paired with HPLC analysis is widely used. For aqueous solubility, prepare saturated solutions at controlled temperatures (e.g., 25°C), filter to remove undissolved solids, and quantify concentrations via UV-Vis or LC-MS. For organic solvents (e.g., DMSO, ethanol), ensure solvent compatibility with detection methods. Reference solubility data for structurally similar compounds, such as tert-butylbenzene (reported as 1.2–1.5 mg/L at 25°C), can guide experimental design .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Wear impermeable gloves (e.g., nitrile), safety goggles, and lab coats. Avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

- Storage : Keep in sealed containers away from oxidizers and heat sources.

Advanced Research Questions

Q. What experimental strategies can be employed to resolve contradictory data on the reactivity of this compound under varying conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions to verify reproducibility.

- Variable Isolation : Systematically alter one parameter (e.g., pH, temperature) while holding others constant.

- Cross-Validation : Use complementary techniques (e.g., NMR kinetics, computational modeling) to corroborate findings. Contradictions in sulfone reactivity may arise from solvent effects or trace impurities, necessitating rigorous purification .

Q. How should researchers design kinetic studies to investigate the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere).

- Isothermal Studies : Monitor decomposition at fixed temperatures using GC-MS to identify volatile byproducts.

- Arrhenius Analysis : Calculate activation energy from rate constants obtained at multiple temperatures. Include inert solvents (e.g., toluene) to minimize side reactions .

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound?

- Methodological Answer :

- High-Resolution LC-MS : Identify molecular ions and fragment patterns of degradation byproducts.

- NMR Spectroscopy : Use H/C NMR to track structural changes, such as sulfone group cleavage.

- X-ray Crystallography : Resolve crystal structures of stable intermediates. Cross-reference with toxicological databases to assess bioactivity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the sulfonyl group) to predict transition states and energetics.

- Molecular Dynamics Simulations : Explore solvent effects and steric hindrance from the tert-butyl group.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug development applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.